8-Hydroxynevirapine

描述

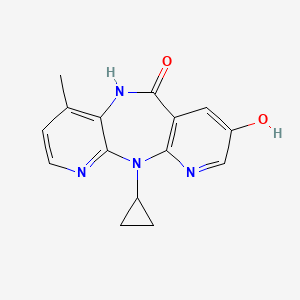

Structure

3D Structure

属性

CAS 编号 |

254889-32-2 |

|---|---|

分子式 |

C₁₅H₁₄N₄O₂ |

分子量 |

282.3 |

IUPAC 名称 |

2-cyclopropyl-13-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H14N4O2/c1-8-4-5-16-14-12(8)18-15(21)11-6-10(20)7-17-13(11)19(14)9-2-3-9/h4-7,9,20H,2-3H2,1H3,(H,18,21) |

SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)O)C(=O)N2)C4CC4 |

同义词 |

11-Cyclopropyl-5,11-dihydro-8-hydroxy-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one_x000B_ |

产品来源 |

United States |

Enzymatic Biotransformation of Nevirapine to 8 Hydroxynevirapine

Characterization of Cytochrome P450 Isoforms Involved in 8-Hydroxylation

The conversion of nevirapine (B1678648) to 8-hydroxynevirapine is not carried out by a single enzyme but rather by a concert of CYP isoforms. Research has identified CYP2B6, CYP3A4, and to a lesser extent, other isoforms, as key players in this specific metabolic pathway.

Initially, the role of CYP2B6 in the metabolism of nevirapine was primarily associated with the formation of 3-hydroxynevirapine. nih.govresearchgate.net However, more recent studies have provided evidence suggesting the involvement of CYP2B6 in the 8-hydroxylation of nevirapine as well. researchgate.netnih.govup.ac.zaasm.orgresearchgate.netnih.gov One study involving HIV-infected Cambodian patients demonstrated a significant association between polymorphisms in the CYP2B6 gene and the metabolite ratio of this compound. nih.govasm.org This finding was noteworthy because CYP2B6 had not been previously considered a major contributor to the formation of this particular metabolite. researchgate.netnih.gov

The detection of this compound primarily at a steady state, and not after a single dose, suggests that enzyme induction may be necessary for its formation. researchgate.netnih.gov Given that CYP2B6 is an inducible enzyme, this observation is consistent with its potential role in generating this compound. researchgate.netnih.gov

CYP3A4 is a major enzyme responsible for the metabolism of a vast number of drugs, including nevirapine. wikipedia.org Its contribution to the formation of this compound has been consistently reported in various in vitro and in vivo studies. researchgate.netnih.govup.ac.zaasm.orgresearchgate.netnih.gov In experiments using human liver microsomes, CYP3A4 was identified as one of the primary enzymes mediating the 8-hydroxylation of nevirapine. researchgate.net

Contribution of CYP3A4 to 8-Hydroxylation Pathways

Genetic Variability in Cytochrome P450 Enzymes Influencing 8-Hydroxylation Rates

Genetic variations in the CYP2B6 gene have been shown to have a significant impact on nevirapine metabolism. nih.govnih.govpharmgkb.orgnih.gov A key polymorphism, CYP2B6 516G→T (rs3745274), which is a marker for the CYP2B6 *6 allele, has been associated with altered metabolite ratios of this compound. nih.gov In a study of HIV-infected Cambodians, this specific polymorphism, along with others in linkage disequilibrium, was strongly associated with the this compound metabolite ratio. nih.govasm.org Specifically, individuals carrying the T allele at this position exhibited different metabolite ratios compared to those with the GG genotype. nih.govasm.org This provides strong evidence that genetic variants in CYP2B6 directly influence the rate of this compound formation. nih.gov

Table 1: Impact of CYP2B6 516G→T Polymorphism on this compound Metabolite Ratio

| Genotype | Number of Participants (n) | Median 8OH-NVP Metabolite Ratio | Interquartile Range |

| GG | 114 | 0.04 | 0.02 - 0.06 |

| GT | 97 | 0.03 | 0.02 - 0.05 |

| TT | 22 | 0.03 | 0.01 - 0.04 |

| Data derived from a study in HIV-infected Cambodians. nih.gov |

The CYP3A4 gene is also known to be polymorphic, although the functional impact of its variations on the metabolism of all its substrates is not as clearly defined as for CYP2B6. nih.gov The CYP3A subfamily, which includes CYP3A4 and CYP3A5, is responsible for the metabolism of a large number of drugs, and there is significant interindividual variability in its activity. nih.gov

Polymorphisms in the NR1I2 gene, which encodes the pregnane (B1235032) X receptor (PXR) that regulates the expression of CYP3A4, have been shown to influence nevirapine exposure. pharmgkb.org For instance, an indel in NR1I2 has been associated with lower nevirapine concentrations, potentially due to increased basal expression of CYP3A4. pharmgkb.org While direct studies linking specific CYP3A4 polymorphisms to altered this compound levels are less common than for CYP2B6, the known variability in CYP3A4 activity due to genetic and other factors suggests a likely influence on the formation of this metabolite.

Polymorphisms in CYP2B6 and Their Impact on this compound Formation

Enzyme Induction Phenomena Affecting this compound Production

The production of this compound is significantly influenced by the phenomenon of enzyme induction, a process where exposure to certain substances increases the expression and activity of metabolizing enzymes. This can be categorized into auto-induction, where nevirapine itself stimulates its own metabolism, and modulation by external factors.

Auto-induction Mechanisms of Nevirapine on CYP Enzymes Relevant to 8-Hydroxylation

Nevirapine is a known inducer of hepatic CYP enzymes, particularly CYP3A4 and CYP2B6. fda.govhiv.gov This auto-induction leads to an accelerated metabolism of nevirapine, including the pathway leading to this compound. fda.gov The process of auto-induction is time-dependent, typically becoming complete within two to four weeks of continuous nevirapine administration. fda.govhiv.govoup.com This results in an approximately 1.5 to 2-fold increase in the apparent oral clearance of nevirapine. fda.govfda.gov Consequently, the terminal phase half-life of nevirapine decreases from about 45 hours after a single dose to approximately 25-30 hours with multiple doses. pharmgkb.orgfda.gov

The auto-induction process directly impacts the formation of hydroxylated metabolites. Since CYP3A4 and CYP2B6 are involved in the 8-hydroxylation of nevirapine, their induction by nevirapine itself enhances the production of this compound. pharmgkb.orgacs.orgresearchgate.net

Modulation of Enzyme Expression by External Factors

The expression of CYP enzymes responsible for nevirapine metabolism can also be altered by co-administration of other drugs and external compounds. This can either increase (induction) or decrease (inhibition) the formation of this compound.

Inducers:

Rifampicin (B610482): A potent inducer of CYP3A4 and a moderate inducer of CYP2B6, rifampicin significantly enhances the metabolism of nevirapine. drugs.comnih.gov Co-administration of rifampicin with nevirapine can lead to a substantial decrease in nevirapine plasma concentrations, with reductions in peak plasma concentration (Cmax), area under the concentration-time curve (AUC), and trough plasma concentration (Cmin) reported to be as high as 50%, 58%, and 68%, respectively, in some studies. drugs.com This increased metabolism is consistent with an enhanced production of hydroxylated metabolites, including this compound. nih.govscispace.com

Inhibitors:

Clarithromycin (B1669154): This antibiotic is an inhibitor of CYP3A4. medscape.comdrugbank.comdrugs.com When co-administered with nevirapine, clarithromycin can decrease the metabolism of nevirapine, leading to increased plasma concentrations of the parent drug. drugbank.comhiv-druginteractions.org One study reported that nevirapine's AUC, Cmax, and Cmin increased by 26%, 24%, and 28%, respectively, when taken with clarithromycin. hiv-druginteractions.org This inhibition of CYP3A4 would consequently lead to a decreased formation of metabolites primarily formed by this enzyme, including this compound.

The following table summarizes the effects of these external factors on nevirapine metabolism and, by extension, this compound production.

| Interacting Drug | Effect on Nevirapine Metabolism | Primary CYP Enzyme(s) Affected | Consequence for this compound Production |

| Rifampicin | Induction | CYP3A4, CYP2B6 | Increased |

| Clarithromycin | Inhibition | CYP3A4 | Decreased |

Further Metabolic Processing of 8 Hydroxynevirapine

Phase II Conjugation Pathways

Glucuronidation is a major pathway in the metabolism of nevirapine's hydroxylated metabolites. pharmgkb.orgscielo.br This process involves the covalent addition of a glucuronic acid moiety to the hydroxyl group of 8-hydroxynevirapine, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgnih.gov The resulting this compound glucuronide is more polar and readily excreted in the urine. pharmgkb.orgresearchgate.net In fact, glucuronidated conjugates of hydroxylated nevirapine (B1678648) metabolites are the primary forms eliminated in urine. researchgate.net Studies have detected this compound glucuronide in urine, although it is considered a minor metabolite. researchgate.netresearchgate.net For instance, one study found that the glucuronide of this compound accounted for only about 2% of the total metabolites found in urine. researchgate.net

The UGT superfamily of enzymes is responsible for glucuronidation. nih.govxenotech.com While multiple UGT isoforms exist, specific ones are involved in the metabolism of nevirapine and its metabolites. nih.gov The formation of this compound glucuronide is part of the broader nevirapine metabolism pathway. pharmgkb.org

| Metabolite | Percentage of Total Metabolites in Urine |

|---|---|

| Glucuronide of 2-hydroxynevirapine | 23% researchgate.net |

| Glucuronide of 3-hydroxynevirapine | 32% researchgate.net |

| Glucuronide of this compound | 2% researchgate.net |

| Glucuronide of 12-hydroxynevirapine (B42632) | 29% researchgate.net |

| 3-hydroxynevirapine | 1% researchgate.net |

| 12-hydroxynevirapine | 0.6% researchgate.net |

| 12-carboxynevirapine | 2% researchgate.net |

Analytical Methodologies for the Characterization and Quantification of 8 Hydroxynevirapine

Advanced Chromatographic Techniques for Separation

Chromatography, a powerful laboratory technique for the separation of mixtures, is the cornerstone of 8-hydroxynevirapine analysis. Due to the complexity of biological matrices and the presence of other structurally similar nevirapine (B1678648) metabolites, high-resolution chromatographic methods are required to achieve accurate and reliable quantification. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of this compound and other nevirapine metabolites in biological samples. nih.govcnjournals.com This technique offers high sensitivity and specificity, which is critical when dealing with low-concentration analytes in complex matrices like plasma. researchgate.net The necessity for LC-MS/MS arises from the fact that four of the five main nevirapine metabolites are regio-specific isomers, possessing the same molecular weight, making their differentiation by simpler methods challenging. tandfonline.com

In a typical LC-MS/MS method, the sample is first introduced into a liquid chromatograph, which separates the different components of the mixture. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. mdpi.com The mass spectrometer then detects and quantifies these fragments, allowing for the identification and measurement of the specific metabolite.

A validated multiple-reaction-monitoring (MRM) LC-MS/MS method has been developed for the simultaneous analysis of nevirapine's oxidative metabolites, including this compound, in human plasma. nih.gov In this method, after sample preparation, the metabolites are separated and quantified. The retention time for this compound in this assay is 5.73 minutes. tandfonline.comnih.gov This method has been shown to be accurate and precise over a nominal range of 0.010–1.0 mg/L. nih.gov

| Metabolite | Retention Time (minutes) |

|---|---|

| 4-Carboxynevirapine | 3.03 |

| 2-Hydroxynevirapine | 3.72 |

| 12-Hydroxynevirapine (B42632) | 4.27 |

| 3-Hydroxynevirapine | 5.27 |

| This compound | 5.73 |

| Pirenzepine (Internal Standard) | 2.30 |

High-Performance Liquid Chromatography (HPLC) with Specific Detection Modalities

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of nevirapine and its metabolites. eurekaselect.com While LC-MS/MS offers superior sensitivity and specificity, HPLC coupled with ultraviolet (UV) detection is a more accessible and cost-effective alternative for many laboratories. researchgate.netsphinxsai.com

For the analysis of nevirapine and its hydroxylated metabolites, reversed-phase HPLC is commonly employed. researchgate.net In this approach, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. researchgate.netsphinxsai.com A validated HPLC-UV method has been described for the simultaneous determination of nevirapine and two of its major metabolites, 2-hydroxynevirapine and 3-hydroxynevirapine, in human plasma. researchgate.netsphinxsai.com While this specific method did not include this compound, the principles can be adapted. The detection is typically performed at a wavelength of 280 nm. tandfonline.comresearchgate.net

The development of an HPLC method involves a systematic approach to optimize various parameters, including the choice of column, mobile phase composition, flow rate, and detector settings, to achieve adequate separation and sensitivity. jasco-global.com

Strategies for Sample Preparation and Metabolite Isolation

Before chromatographic analysis, biological samples must undergo a preparation process to remove interfering substances and to concentrate the analyte of interest. This step is critical for ensuring the accuracy and reliability of the analytical results.

Enzymatic Hydrolysis of Conjugates

In the body, drug metabolites are often conjugated with endogenous molecules, such as glucuronic acid, to facilitate their excretion. sigmaaldrich.comresearchgate.net These conjugated metabolites may not be directly detectable by certain analytical methods. Therefore, an enzymatic hydrolysis step is often necessary to cleave the conjugate and release the free metabolite for quantification. nih.gov

For the analysis of this compound and other hydroxylated metabolites of nevirapine, enzymatic hydrolysis is performed using β-glucuronidase. tandfonline.comsigmaaldrich.com This enzyme specifically cleaves the glucuronide bond, converting the glucuronidated metabolite back to its original hydroxylated form. sigmaaldrich.com In a typical procedure, the plasma sample is incubated with β-glucuronidase, often overnight at 37°C, to ensure complete hydrolysis. tandfonline.com Some methods have optimized this process, demonstrating that quantitative hydrolysis can be achieved in a much shorter time under specific conditions. nih.gov

Extraction and Purification Procedures

Following enzymatic hydrolysis (if performed), the sample undergoes extraction and purification to isolate the metabolites from the plasma proteins and other endogenous components. thermofisher.com Common techniques used for this purpose include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). tandfonline.commdpi.com

Protein Precipitation: This is a simple and rapid method where an organic solvent, such as acetonitrile, is added to the plasma sample. nih.gov This causes the proteins to precipitate out of the solution, leaving the metabolites in the supernatant, which can then be collected for analysis. nih.govmdpi.com

Liquid-Liquid Extraction (LLE): In this technique, the sample is mixed with an immiscible organic solvent. The metabolites partition into the organic phase, which is then separated from the aqueous phase containing the interfering substances. researchgate.netsphinxsai.com

Solid-Phase Extraction (SPE): This method utilizes a solid sorbent material packed into a column or cartridge to selectively adsorb the analytes from the sample matrix. tandfonline.comnih.gov The interfering components are washed away, and the purified analytes are then eluted with a suitable solvent.

The choice of extraction method depends on the specific requirements of the analytical assay, such as the desired level of cleanliness and the chemical properties of the analytes.

Development and Validation of Bioanalytical Assays for this compound

The development and validation of a bioanalytical assay are essential to ensure that the method is reliable, reproducible, and accurate for its intended purpose. austinpublishinggroup.com Regulatory bodies like the European Medicines Agency (EMA) provide detailed guidelines for the validation of bioanalytical methods. europa.eu

A full validation process involves the assessment of several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. austinpublishinggroup.com

Accuracy: The closeness of the measured concentration to the true concentration. europa.eu For the LC/MS/MS assay for nevirapine metabolites, the accuracy for this compound at the lowest concentration quality control sample was within 16% of the theoretical value. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu The within- and between-day precision for the quality control samples of all five nevirapine metabolites were within 12%. nih.gov

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. austinpublishinggroup.com The validated LC/MS/MS method for nevirapine metabolites demonstrated a nominal range of 0.010 to 1.0 mg/L. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. austinpublishinggroup.com

Recovery: The efficiency of the extraction process. austinpublishinggroup.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. austinpublishinggroup.com For the nevirapine metabolite assay, repetitive freeze-thaw cycles did not affect the metabolites, and thawed samples were stable in plasma for at least 4 hours before extraction. nih.gov Extracted samples were stable on the autosampler at room temperature for 48 hours. nih.gov

| Parameter | Finding for this compound |

|---|---|

| Nominal Range | 0.010–1.0 mg/L |

| Accuracy (at lowest QC) | Within 16% of theoretical value |

| Within- and Between-Day Precision | Within 12% |

| Freeze-Thaw Stability | Stable through at least 3 cycles |

| Short-Term Bench-Top Stability (in plasma) | Within 5% of theoretical value for 4 hours |

| Autosampler Stability (extracted) | Within 6% of theoretical value for 48 hours |

In Vitro and Ex Vivo Models for Studying 8 Hydroxynevirapine Formation

Utilization of Human Liver Microsomal Systems in Hydroxylation Studies

Human liver microsomes (HLMs) are a cornerstone in vitro tool for studying the metabolism of drugs, including the formation of 8-hydroxynevirapine. nih.gov These subcellular fractions are rich in CYP enzymes, the primary family of enzymes responsible for the oxidative metabolism of nevirapine (B1678648). medsafe.govt.nzfda.gov

Studies using HLMs have been instrumental in identifying the specific CYP isoforms involved in nevirapine hydroxylation. medsafe.govt.nzfda.gov In vitro experiments with HLMs have shown that the formation of this compound is mediated by several CYP isoforms, with CYP3A4 and CYP2D6 playing a primary role. asm.orgscielo.brscielo.brresearchgate.net Some research also suggests a potential, albeit lesser, contribution from CYP2B6 in the formation of this compound. asm.orgnih.gov

The use of HLMs allows for the determination of key kinetic parameters of enzyme activity, such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max) of the reaction. This information is vital for predicting the rate of metabolite formation in vivo. Furthermore, HLM systems can be used in conjunction with specific chemical inhibitors or antibodies targeted against individual CYP isoforms to dissect the relative contribution of each enzyme to the formation of this compound.

Interestingly, research has also pointed to the formation of a reactive quinone methide intermediate from nevirapine in HLM incubations. nih.govnih.gov This intermediate can be trapped by nucleophiles like glutathione (B108866) (GSH), and its formation is also catalyzed predominantly by CYP3A4, with minor contributions from CYP2D6, CYP2C19, and CYP2A6. nih.gov This highlights the dual role of CYP enzymes in both detoxification (hydroxylation) and bioactivation pathways of nevirapine metabolism.

Table 1: CYP Isoforms Involved in this compound Formation in Human Liver Microsomes

| CYP Isoform | Role in this compound Formation | Reference |

|---|---|---|

| CYP3A4 | Primary | asm.org, scielo.br, scielo.br, nih.gov, researchgate.net |

| CYP2D6 | Primary | asm.org, scielo.br, scielo.br, researchgate.net |

| CYP2B6 | Secondary/Potential | asm.org, nih.gov |

Application of Isolated Hepatocyte Cultures (2D and 3D Systems)

Isolated hepatocytes, which are the primary functional cells of the liver, provide a more physiologically relevant model for studying drug metabolism compared to subcellular fractions like microsomes. bioivt.com They contain a full complement of drug-metabolizing enzymes and cofactors, allowing for the investigation of both Phase I (oxidation) and Phase II (conjugation) metabolic pathways. bioivt.com Both traditional two-dimensional (2D) and more advanced three-dimensional (3D) hepatocyte culture systems are utilized.

In the context of nevirapine metabolism, hepatocyte cultures have been used to investigate the formation of its various hydroxylated metabolites. However, studies specifically focusing on this compound in these systems often report it as a minor metabolite. nih.gov For instance, in both 2D and 3D cultures of human hepatocyte-like cells (HLCs), this compound was barely detected, which is consistent with its generally low levels observed in other in vitro systems. nih.gov

Despite its low abundance, the formation of this compound and its subsequent conjugation, for example to sulfate (B86663), can be studied in these models. nih.gov The use of 3D hepatocyte cultures is gaining traction as they better mimic the in vivo liver architecture and cell-cell interactions, potentially offering a more accurate prediction of drug metabolism and toxicity. nih.gov

In a study using primary mouse hepatocytes, this compound was not detected, highlighting potential species differences in metabolic pathways. acs.orgnih.gov This underscores the importance of using human-derived systems for the most relevant metabolic data.

Recombinant Cytochrome P450 Expression Systems for Mechanistic Elucidation

To precisely determine the role of individual CYP isoforms in the formation of this compound, researchers utilize recombinant expression systems. These systems involve expressing a single, specific human CYP enzyme in a host cell line that otherwise lacks significant drug-metabolizing activity. This allows for the unambiguous assignment of a particular metabolic reaction to a specific enzyme.

Studies employing recombinant human CYP enzymes have confirmed the findings from HLM experiments. Recombinant CYP3A4 and CYP2D6 have been shown to catalyze the formation of this compound. asm.orgacs.org Some studies using panels of recombinant CYPs have also implicated CYP2B6 in this metabolic pathway. nih.govacs.org

One study using a panel of ten common drug-metabolizing CYP enzymes did not observe the formation of this compound in incubations with any of the individual enzymes, including CYP3A4 and CYP2D6. nih.gov This discrepancy could be due to differences in experimental conditions or the sensitivity of the analytical methods used.

Recombinant systems are particularly valuable for mechanistic studies. For instance, they can be used to investigate the kinetics of inhibition of specific enzymes by nevirapine or its metabolites, providing insights into potential drug-drug interactions.

Comparative In Vitro Metabolic Studies Across Species (e.g., animal liver microsomes)

Comparing the in vitro metabolism of nevirapine across different species is crucial for preclinical drug development and for understanding the relevance of animal models to human metabolism. scielo.br Such studies often use liver microsomes from various species, including rats, dogs, monkeys, and mice. scielo.brscielo.br

These comparative studies have revealed significant interspecies differences in the metabolic profile of nevirapine. While the formation of hydroxylated metabolites is a common pathway across species, the relative abundance of each metabolite, including this compound, can vary considerably. scielo.brscielo.br For example, while this compound is a recognized, albeit minor, metabolite in humans, its formation might be different or even absent in some animal models. nih.govacs.org

Data from such studies helps in selecting the most appropriate animal species for preclinical safety and efficacy studies—one whose metabolic profile most closely resembles that of humans. The lack of this compound detection in primary mouse hepatocytes, for example, suggests that mice may not be the ideal model for studying the full spectrum of human nevirapine metabolism. acs.orgnih.gov

Synthetic Chemistry of 8 Hydroxynevirapine for Research Applications

Chemical Synthesis Routes for Reference Standard Generation

The core structure of nevirapine (B1678648), a dipyridodiazepinone, is generally assembled by coupling two functionalized pyridine (B92270) rings, followed by a cyclization step to form the central seven-membered diazepine (B8756704) ring. google.comgoogle.com A common industrial synthesis, for instance, involves the reaction between 2-chloro-3-amino-4-picoline (CAPIC) and a 2-(cyclopropylamino)nicotinate derivative. google.com

To produce 8-hydroxynevirapine, this strategy would need to be adapted by introducing a hydroxyl group at the C8 position. This is typically achieved by using a pyridine starting material that already contains a protected hydroxyl group (or a precursor functional group) at the required position. A hypothetical, yet chemically sound, route would proceed as follows:

Preparation of a Functionalized Pyridine Precursor: The key starting material would be a derivative of 2-aminonicotinic acid functionalized at the 5-position (which becomes the 8-position in the final nevirapine structure). A common strategy involves using a methoxy (B1213986) group (-OCH₃) as a protected form of the hydroxyl group. Thus, a starting material like 2-amino-5-methoxynicotinic acid would be required.

Amide Coupling: This 2-amino-5-methoxynicotinic acid derivative would be coupled with 2-chloro-3-amino-4-picoline (CAPIC). This reaction forms an amide bond, linking the two pyridine rings into a single precursor molecule, N-(2-chloro-4-methyl-3-pyridinyl)-2-amino-5-methoxynicotinamide.

N-Alkylation: The amino group on the nicotinamide (B372718) portion is then alkylated with a cyclopropyl (B3062369) group, typically using a cyclopropyl halide or tosylate, to yield N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-5-methoxynicotinamide.

Intramolecular Cyclization: The crucial diazepine ring is formed via an intramolecular nucleophilic substitution. A strong base, such as sodium hydride (NaH), is used to deprotonate the amide nitrogen, which then attacks the carbon bearing the chlorine atom on the other pyridine ring, displacing the chloride and closing the seven-membered ring. This step forms 8-methoxynevirapine.

Demethylation: The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This deprotection is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). This yields the target compound, this compound.

Purification of the final product to reference standard quality would be achieved through techniques such as recrystallization and preparative chromatography. The identity and purity would be confirmed using methods like NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

| Table 1: Key Compounds in the Proposed Synthesis of this compound |

| :--- | :--- | :--- |

| Compound Name | Role | Chemical Structure (Representative) |

| 2-Amino-5-methoxynicotinic acid | Hydroxylated Pyridine Precursor |  |

| 2-Chloro-3-amino-4-picoline (CAPIC) | Second Pyridine Precursor |

|

| 2-Chloro-3-amino-4-picoline (CAPIC) | Second Pyridine Precursor |  |

| 8-Methoxynevirapine | Protected Intermediate |

|

| 8-Methoxynevirapine | Protected Intermediate |  |

| this compound | Final Product |

|

| this compound | Final Product |  |

|

Methodologies for Isotopic Labeling of this compound

Isotopically labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic research. They serve as ideal internal standards for quantitative mass spectrometry assays, as their chemical and physical properties are nearly identical to the unlabeled analyte, but they are distinguishable by their mass. nih.gov They are also used as tracers to elucidate metabolic pathways. biorxiv.orgfrontiersin.org

There are no specific published methods for the isotopic labeling of this compound. However, based on general principles and syntheses of other labeled nevirapine metabolites, two primary strategies can be proposed. lgcstandards.com

Deuterium (B1214612) (²H or D) Labeling: To introduce deuterium, a deuterated version of a precursor could be used. For example, using 4-(methyl-d₃)-2-chloro-3-aminopyridine would result in the final this compound being labeled with three deuterium atoms on the methyl group. This is a common strategy used for other nevirapine metabolites. lgcstandards.com

Carbon-13 (¹³C) Labeling: For ¹³C labeling, one or more carbon atoms in the pyridine rings or on the methyl/cyclopropyl groups would be replaced with ¹³C. This would require the synthesis of a precursor like 2-chloro-3-amino-4-(methyl-¹³C)-pyridine from ¹³C-labeled starting materials.

Nitrogen-15 (¹⁵N) Labeling: Labeling with ¹⁵N can be achieved by synthesizing one of the pyridine precursors using a ¹⁵N-containing nitrogen source, such as ¹⁵N-ammonia.

Post-Synthesis Isotope Exchange: While generally less specific, some post-synthesis methods could be applicable.

Hydrogen-Deuterium (H-D) Exchange: It might be possible to exchange certain protons on the final this compound molecule with deuterium by treating the compound with a deuterium source (e.g., D₂O) under specific catalytic conditions. However, this method often lacks regioselectivity and may not be suitable for creating a standard with a precise number and location of labels.

Nitrogen Isotope Exchange: Advanced methods for pyridine-containing molecules have been developed, such as a Zincke activation strategy, which allows for the exchange of ring nitrogen atoms with labeled nitrogen isotopes (e.g., ¹³N or ¹⁵N). chemrxiv.org This could potentially be applied to the dipyridodiazepine core of this compound to label one of the pyridine nitrogens post-synthesis.

The choice of isotope and labeling position depends on the intended application. For use as an internal standard in MS, a stable isotope label (e.g., d₃, d₄, ¹³C₂, ¹⁵N) that provides a sufficient mass shift (typically ≥ 3 Da) without affecting chromatographic retention time is preferred. nih.gov

| Table 2: Potential Isotopic Labeling Strategies for this compound | | :--- | :--- | :--- | :--- | | Methodology | Isotope | Plausible Labeling Position | Primary Research Application | | Synthesis from Labeled Precursor | Deuterium (²H) | Methyl group (d₃) or Cyclopropyl group | Internal standard for LC-MS quantification | | Synthesis from Labeled Precursor | Carbon-13 (¹³C) | Pyridine ring backbone or Methyl group | Metabolic pathway tracing, NMR studies, MS internal standard | | Synthesis from Labeled Precursor | Nitrogen-15 (¹⁵N) | Pyridine ring nitrogen | Metabolic pathway tracing, NMR studies | | Post-Synthesis Exchange | Deuterium (²H) | Aromatic protons | Mechanistic studies (less common for standards) |

Mechanistic Investigations into 8 Hydroxynevirapine Formation and Reactivity

Computational Chemistry and Molecular Modeling of Hydroxylation Site Selectivity

The formation of 8-hydroxynevirapine from its parent compound, nevirapine (B1678648), is a metabolic process primarily mediated by cytochrome P450 (CYP) enzymes. Specifically, isoforms such as CYP3A4, CYP2B6, and CYP2D6 have been identified as contributors to the 8-hydroxylation of nevirapine. nih.govresearchgate.net While the involvement of these enzymes is established, detailed computational chemistry and molecular modeling studies focusing specifically on the hydroxylation site selectivity for the 8-position of nevirapine are not extensively available in the current scientific literature.

Theoretical studies on analogous reactions, such as the hydroxylation of other substrates by CYP450 models, often employ density functional theory (DFT) to investigate the reaction mechanisms and thermodynamic properties. researchgate.netmdpi.com These computational approaches can help elucidate the potential energy surfaces and predict the most likely sites of oxidation on a molecule. For instance, in silico docking and molecular dynamics simulations have been used to study the interaction of nevirapine with various proteins, which can provide insights into its orientation within an enzyme's active site. mdpi.comnih.govnih.gov

A computational study on the interaction between nevirapine and CYP3A4 suggested that the presence of endogenous steroids could influence the positioning of nevirapine within the active site, potentially affecting which sites are more favorable for hydroxylation. nih.gov However, this study focused on 2-hydroxylation and did not provide a detailed analysis of the factors governing the selectivity for the 8-position.

Further focused computational research is needed to specifically model the interaction of nevirapine with the active sites of CYP3A4, CYP2B6, and CYP2D6 to understand the energetic landscape that leads to the observed formation of this compound alongside other hydroxylated metabolites. pharmgkb.orgnih.govresearchgate.netoup.com

In Vitro Studies on the Chemical Reactivity of this compound

While this compound is a known phase I metabolite of nevirapine, in vitro studies detailing its specific chemical reactivity are limited in the published literature. nih.govnih.govresearchgate.net Much of the research on the reactivity of hydroxylated nevirapine metabolites has centered on the 2-hydroxy and 3-hydroxy isomers. oup.comnih.gov These studies have shown that phenolic metabolites of nevirapine can be further oxidized to form reactive quinoid species. semanticscholar.orgmdpi.com

For instance, in vitro oxidation of 2-hydroxynevirapine has been shown to generate electrophilic quinone-imine intermediates that can form adducts with nucleophiles. oup.com Similarly, the oxidation of 3-hydroxynevirapine has also been investigated. oup.com It is hypothesized that such reactive intermediates, formed from the phenolic metabolites of nevirapine, could play a role in the observed toxicities associated with the parent drug by binding to biomacromolecules. oup.comsemanticscholar.org

Emerging Research Frontiers in 8 Hydroxynevirapine Studies

Integration of Multi-Omics Approaches in Metabolite Profiling

The biotransformation of nevirapine (B1678648) into its various hydroxylated metabolites, including 8-hydroxynevirapine, is a complex process influenced by a host of genetic and environmental factors. scielo.br Traditional metabolite profiling, while effective, often provides a static snapshot of metabolite concentrations. The frontier of research now lies in the integration of multi-omics to create a dynamic and holistic view of the metabolic pathways. biofueljournal.comnih.gov

Multi-omics studies combine data from different biological layers—such as genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of biological systems. biorxiv.orgnih.gov In the context of this compound, this approach allows researchers to connect genetic variations (genomics) in cytochrome P450 enzymes, like CYP3A4 and CYP2D6 which are known to mediate its formation, with the actual observed levels of the metabolite (metabolomics). scielo.brresearchgate.netacs.org

By simultaneously analyzing gene expression (transcriptomics) and protein levels (proteomics) of these enzymes, researchers can gain deeper insights into the regulation of the metabolic pathways responsible for producing this compound. This integrated analysis can help explain inter-individual variability in nevirapine metabolism. The ultimate goal is to use these comprehensive molecular profiles to develop predictive models for metabolite formation, moving towards more personalized medicine. nih.govihuican.org

Development of Advanced In Vitro Models for Predictive Metabolism

The limitations of traditional in vitro models, such as 2D cell cultures and liver microsomes, in predicting human drug metabolism are well-documented. nih.govfrontiersin.org These models often lack the complex cell-cell interactions and physiological architecture of the human liver, leading to discrepancies between in vitro findings and in vivo outcomes. frontiersin.org A significant research frontier is the development and validation of advanced 3D in vitro models that more accurately replicate human liver function. researchgate.netresearchgate.net

Recent studies have highlighted the potential of 3D spheroid cultures of hepatocytes and stem cell-derived hepatocyte-like cells (HLCs) for studying nevirapine metabolism. nih.govfrontiersin.org These 3D models have demonstrated improved metabolic competence and stability over long-term cultures compared to their 2D counterparts. nih.govresearchgate.net

Notably, studies using 3D-HLC models have shown the capacity to produce the full spectrum of known nevirapine metabolites, including the minor metabolite this compound, in proportions that better reflect in vivo human metabolism. nih.gov These advanced systems are not only capable of Phase I metabolism (oxidation via CYPs) but also show enhanced Phase II conjugation activity, which is crucial for the complete biotransformation and clearance of drug metabolites. nih.govresearchgate.net The ability of these models to capture the induction of metabolic enzymes by nevirapine itself further enhances their predictive power. nih.gov

Table 1: Comparison of In Vitro Models for Nevirapine Metabolism Studies

| Model Type | Key Features | Advantages for this compound Studies | Limitations |

|---|---|---|---|

| Human Liver Microsomes | Subcellular fractions containing CYP enzymes. drugbank.comasm.org | Useful for identifying specific CYP isoforms (e.g., CYP3A4, CYP2D6) involved in formation. scielo.brresearchgate.net | Lacks cellular context; cannot model enzyme induction or Phase II metabolism. |

| 2D Hepatocyte Cultures | Monolayers of primary hepatocytes or cell lines. researchgate.net | Retain some cellular functions and allow for induction studies. | Rapid loss of metabolic function; altered gene expression compared to in vivo. frontiersin.org |

| 3D Hepatocyte Spheroids | Self-assembled aggregates of hepatocytes forming tissue-like structures. researchgate.netnih.gov | More physiologically relevant architecture; improved long-term viability and metabolic stability; produce a wider range of metabolites. nih.govfrontiersin.org | Can be more complex and costly to maintain than 2D cultures. |

| HLC 3D Spheroids | Spheroids formed from stem cell-derived hepatocyte-like cells. researchgate.net | Human origin, readily available; demonstrate both Phase I and II metabolic competence, producing minor metabolites like this compound. nih.govresearchgate.net | The maturity of HLCs can vary, potentially affecting metabolic profiles. frontiersin.org |

Future Directions in Analytical Characterization

The accurate quantification of this compound is challenging due to its low concentration relative to other major metabolites and the presence of structural isomers (e.g., 2-hydroxynevirapine, 3-hydroxynevirapine) with identical molecular weights. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. researchgate.netmdpi.com

Future research in this area is focused on several key advancements:

Enhanced Sensitivity: Developing methods with even lower limits of quantification (LOQ) to reliably measure this compound in various biological matrices, including those where concentrations are minimal. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): The adoption of HRMS is a significant future direction. azolifesciences.com HRMS provides highly accurate mass measurements, which can aid in the confident identification and structural elucidation of metabolites without relying solely on reference standards. This is particularly valuable for discovering novel or unexpected metabolites in complex biological samples.

Miniaturization and High-Throughput Analysis: Innovations in microfluidics and automation are paving the way for miniaturized analytical systems that require smaller sample volumes and allow for faster, more cost-effective analysis, which is essential for large-scale metabolomics and clinical studies.

The development of more robust and sensitive analytical methods is critical for supporting the research being conducted with advanced in vitro models and multi-omics approaches, enabling a more precise characterization of the metabolic fate of nevirapine. nih.govresearchgate.net

Table 2: Summary of LC-MS/MS Method Parameters for Nevirapine Metabolite Analysis

| Analyte(s) | Matrix | Lower Limit of Quantitation (LLOQ) | Key Finding/Application | Reference |

|---|---|---|---|---|

| This compound & other metabolites | Human Plasma | 0.010 mg/L | Method developed to quantify five nevirapine metabolites, noting the challenge of separating regioisomeric isomers. | nih.gov |

| Nevirapine, 2-OH NVP, 3-OH NVP | Human Hair | NVP: 11 pg/mg; 2-OH & 3-OH NVP: 6 pg/mg | First method to quantify major metabolites in hair, demonstrating high sensitivity for long-term adherence monitoring. | mdpi.comnih.gov |

| Nevirapine & hydroxylated metabolites | Rat Plasma | 0.1 µg/mL | HPLC-UV method used to study pharmacokinetic interactions. | asm.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 8-OH-NVP |

| Nevirapine | NVP |

| 2-Hydroxynevirapine | 2-OH-NVP |

| 3-Hydroxynevirapine | 3-OH-NVP |

| 12-Hydroxynevirapine (B42632) | 12-OH-NVP |

常见问题

Basic: What are the essential analytical techniques for characterizing 8-Hydroxynevirapine’s purity and structural identity?

Answer:

To ensure reproducibility, researchers must employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm structural identity, with chemical shifts compared to literature data.

- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column and UV detection (e.g., 254 nm), reporting retention times and peak area percentages.

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis: Validate elemental composition.

Documentation: Include raw data (e.g., spectra, chromatograms) in supplementary materials, adhering to formatting guidelines for tables and figures .

Basic: How should researchers design initial stability studies for this compound under varying pH and temperature conditions?

Answer:

Follow a systematic approach:

Experimental Matrix: Test pH ranges (1–10) and temperatures (4°C, 25°C, 40°C) using buffer solutions.

Sampling Intervals: Collect data at 0, 1, 3, 7, and 14 days.

Analytical Endpoints: Quantify degradation products via HPLC and identify structural changes using LC-MS.

Statistical Validation: Use ANOVA to assess significance of degradation rates.

Reporting: Clearly separate results from discussion, and avoid duplicating data in text and tables .

Advanced: How can contradictory findings in this compound’s metabolic pathways be resolved across studies?

Answer:

Address discrepancies through:

- Systematic Literature Review: Catalog all reported pathways (e.g., cytochrome P450 isoforms involved) using databases like PubMed, noting experimental conditions (e.g., enzyme sources, substrate concentrations) .

- Comparative Replication: Replicate key studies under standardized conditions (e.g., human liver microsomes vs. recombinant enzymes) .

- Statistical Meta-Analysis: Pool data to identify outliers or methodological biases .

Discussion: Contrast results with prior work, highlighting differences in assay design or detection limits .

Advanced: What strategies optimize the synthesis of this compound to improve yield and reduce byproducts?

Answer:

- Reaction Optimization: Use Design of Experiments (DoE) to vary catalysts, solvents, and temperatures.

- Byproduct Analysis: Characterize impurities via LC-MS and adjust purification steps (e.g., column chromatography gradients).

- Green Chemistry Metrics: Report atom economy and E-factors to align with sustainability goals.

Documentation: Provide step-by-step synthetic procedures in the main text or supplementary materials, citing IUPAC naming conventions .

Basic: What statistical methods are critical for validating this compound’s bioactivity data?

Answer:

- Dose-Response Analysis: Calculate IC/EC values using nonlinear regression (e.g., GraphPad Prism).

- Error Reporting: Include standard deviations and p-values for triplicate experiments.

- Outlier Detection: Apply Grubbs’ test or Dixon’s Q-test.

Guidelines: Follow NIH reporting standards for preclinical studies, ensuring transparency in statistical assumptions .

Advanced: How should researchers integrate computational modeling with experimental data to predict this compound’s binding affinity?

Answer:

- Molecular Docking: Use AutoDock or Schrödinger to simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase).

- Validation: Compare docking scores with experimental inhibition constants (K).

- Machine Learning: Train models on published datasets to predict metabolic liabilities.

Reporting: Clearly distinguish computational results from empirical data in tables, avoiding speculative conclusions .

Basic: What ethical and documentation standards apply to in vitro toxicity studies of this compound?

Answer:

- Cell Line Authentication: Use STR profiling for human cell lines.

- Control Groups: Include vehicle and positive controls (e.g., cisplatin for cytotoxicity).

- Data Accessibility: Archive raw data (e.g., flow cytometry plots) in public repositories.

Compliance: Adhere to institutional review board (IRB) guidelines, even for non-human studies .

Advanced: How can researchers address low reproducibility in this compound’s pharmacokinetic parameters between animal models?

Answer:

- Species-Specific Analysis: Compare metabolic clearance rates in rodents vs. primates, adjusting for enzyme expression differences.

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption/distribution profiles.

- Cohort Size Justification: Use power analysis to determine minimum sample sizes.

Reporting: Discuss interspecies variability in the discussion section, linking to clinical relevance .

Basic: What are the best practices for citing prior studies on this compound in a review article?

Answer:

- Primary Sources: Prioritize original research over reviews.

- Contradictory Findings: Use phrases like “Smith et al. reported X, whereas Jones et al. observed Y” to maintain neutrality.

- Formatting: Follow journal-specific citation styles (e.g., ACS, APA) and number references sequentially .

Advanced: How to design a cross-disciplinary study investigating this compound’s antiviral and immunomodulatory effects?

Answer:

- Hypothesis-Driven Workflow:

- Virology Assays: Measure viral load reduction in infected cell lines.

- Immunophenotyping: Use flow cytometry to assess cytokine profiles.

- Data Integration: Apply multi-omics tools (e.g., transcriptomics) to identify mechanistic links.

- Collaborative Frameworks: Define roles for chemists, biologists, and data scientists in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。